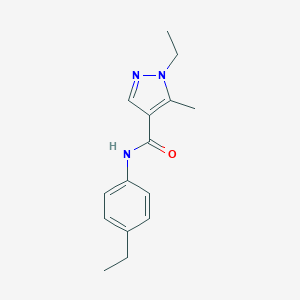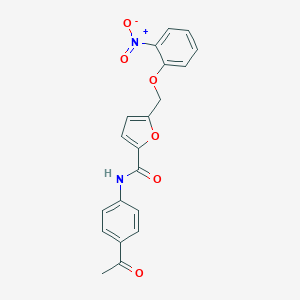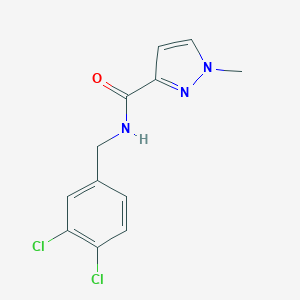![molecular formula C15H16BrN3O5 B213668 methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)
methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as J147 and is a derivative of curcumin, a natural compound found in turmeric.
Mecanismo De Acción
The mechanism of action of J147 is not fully understood, but it is believed to target multiple pathways that are involved in the development of neurodegenerative diseases. J147 has been found to increase the production of neurotrophic factors, which promote the growth and survival of neurons. It also reduces the production of beta-amyloid, a protein that forms plaques in the brain and is a hallmark of Alzheimer's disease. J147 also reduces inflammation and oxidative stress, which are major contributors to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
J147 has been found to have several biochemical and physiological effects. It has been found to increase the production of ATP, which is the primary source of energy for cells. J147 also increases mitochondrial function, which is important for cellular energy production. It has also been found to increase the production of antioxidants, which protect cells from oxidative damage. J147 has also been found to increase the production of proteins that are involved in synaptic function, which is important for memory and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
J147 has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, which is important for studying its effects on the brain. It also has low toxicity and is well-tolerated in animal models. However, one limitation of J147 is that it has poor solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for the use of J147. One direction is to further study its potential applications in treating other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Another direction is to study its potential applications in aging, as J147 has been found to improve cognitive function in aging animal models. Additionally, future studies could focus on optimizing the synthesis method of J147 to improve yields and purity of the compound.
Métodos De Síntesis
The synthesis method of J147 involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base and a catalyst. The resulting compound is then reduced to obtain J147. This method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
J147 has been extensively studied for its potential applications in treating Alzheimer's disease. It has been found to improve memory and cognitive function in animal models of Alzheimer's disease. J147 has also been found to reduce inflammation and oxidative stress, which are major contributors to the development of Alzheimer's disease. In addition to Alzheimer's disease, J147 has shown potential in treating other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
Propiedades
Nombre del producto |
methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate |
|---|---|
Fórmula molecular |
C15H16BrN3O5 |
Peso molecular |
398.21 g/mol |
Nombre IUPAC |
methyl 2-[(4-bromo-2-methylpyrazole-3-carbonyl)amino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C15H16BrN3O5/c1-19-13(9(16)7-17-19)14(20)18-10-6-12(23-3)11(22-2)5-8(10)15(21)24-4/h5-7H,1-4H3,(H,18,20) |
Clave InChI |
VKSLMSZNSLTMOP-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
SMILES canónico |
CN1C(=C(C=N1)Br)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)



![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)



![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)